oxiran-2-ylmethyl 7,7-dimethyloctanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
oxiran-2-ylmethyl 7,7-dimethyloctanoate can be synthesized through the esterification of tert-decanoic acid with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where tert-decanoic acid and glycidol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
oxiran-2-ylmethyl 7,7-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other functionalized compounds.
Scientific Research Applications
oxiran-2-ylmethyl 7,7-dimethyloctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl 7,7-dimethyloctanoate involves the reactivity of the oxirane ring. The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. This reactivity is exploited in different applications, such as polymerization and cross-linking reactions .
Comparison with Similar Compounds
Similar Compounds
- Glycidyl neodecanoate
- Glycidyl 2-ethylhexanoate
- Glycidyl laurate
Uniqueness
oxiran-2-ylmethyl 7,7-dimethyloctanoate is unique due to its specific structure, which combines the properties of an ester and an epoxide. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields .
Properties
CAS No. |
71206-09-2 |
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Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H24O3/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3 |
InChI Key |
FIWHJQPAGLNURC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1 |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1 |
1621678-70-3 | |
Synonyms |
2-oxiranylmethyl 2-ethyl-2,5-dimethylhexanoate Cardura E10 tert-decanoic acid oxiranylmethyl este |
Origin of Product |
United States |
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